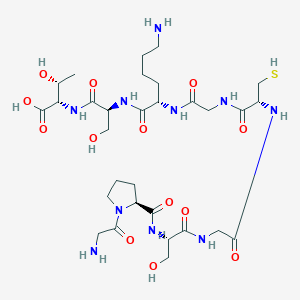
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or cyclization.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation of serine or threonine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation can induce disulfide bond formation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Kinases can phosphorylate serine or threonine residues in the presence of ATP.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or cyclic peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Phosphorylated peptides with altered biological activity.
Scientific Research Applications
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Materials Science: Developing peptide-based materials with unique properties, such as self-assembly or biocompatibility.
Medicine: Exploring its use in drug delivery systems or as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine depends on its specific biological target. For example, if it interacts with a particular enzyme, it may act as an inhibitor or activator by binding to the enzyme’s active site. The cysteine residue can form disulfide bonds, potentially altering the peptide’s conformation and activity. Additionally, phosphorylation of serine or threonine residues can modulate the peptide’s function by affecting its interaction with other proteins or cellular components.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-seryl-L-seryl-L-prolyl-L-serylglycyl-L-lysyl-L-leucine: Another synthetic peptide with a similar sequence but different amino acid composition.
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine:
Uniqueness
Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structure and function, making it distinct from other peptides with similar sequences.
Properties
CAS No. |
820242-24-8 |
|---|---|
Molecular Formula |
C30H52N10O13S |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H52N10O13S/c1-15(43)24(30(52)53)39-28(50)18(13-42)37-27(49)16(5-2-3-7-31)35-21(44)10-34-26(48)19(14-54)36-22(45)11-33-25(47)17(12-41)38-29(51)20-6-4-8-40(20)23(46)9-32/h15-20,24,41-43,54H,2-14,31-32H2,1H3,(H,33,47)(H,34,48)(H,35,44)(H,36,45)(H,37,49)(H,38,51)(H,39,50)(H,52,53)/t15-,16+,17+,18+,19+,20+,24+/m1/s1 |
InChI Key |
VGTUYPLNHVAJNJ-OPZBKXKGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















